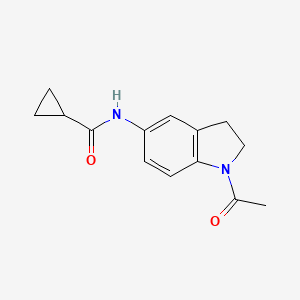

N-(1-乙酰吲哚-5-基)环丙基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

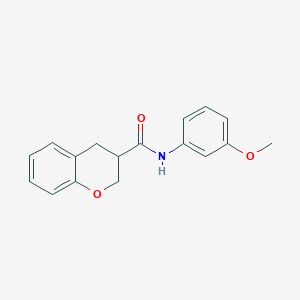

Cyclopropane derivatives are a crucial class of compounds in medicinal chemistry and organic synthesis due to their conformational rigidity and the unique reactivity of the cyclopropane moiety. N-(1-acetylindolin-5-yl)cyclopropanecarboxamide is part of this class, with potential applications in pharmaceuticals due to its structural uniqueness and the presence of an indole moiety, often associated with biological activity.

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves cyclopropanation reactions, which can be carried out using various methods, including the use of diazo compounds, ylides, or through transition metal-catalyzed reactions. For compounds similar to N-(1-acetylindolin-5-yl)cyclopropanecarboxamide, methods such as the condensation of carbonyl compounds with amines followed by cyclization are commonly employed (Lu et al., 2021).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered cyclopropane ring, which imposes strain on the molecule, leading to unique chemical reactivity. The presence of substituents such as the acetylindolinyl group affects the electronic distribution and steric hindrance, influencing the molecule's reactivity and interaction with biological targets (Lu et al., 2020).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, including ring-opening reactions under specific conditions, due to the strain in the cyclopropane ring. The functional groups attached to the cyclopropane ring, such as carbamoyl and acetyl groups, also participate in chemical reactions, offering pathways to synthesize a wide range of derivatives for potential pharmaceutical applications (Zhou et al., 2011).

Physical Properties Analysis

The physical properties of cyclopropane derivatives like N-(1-acetylindolin-5-yl)cyclopropanecarboxamide are influenced by their molecular structure. These compounds typically have higher boiling points and densities compared to their open-chain analogs due to the cyclopropane ring. The substituents attached to the cyclopropane ring further modify these properties, affecting their solubility and stability (Ozer et al., 2009).

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives are marked by their reactivity towards nucleophiles and electrophiles. The strain in the cyclopropane ring makes it reactive towards ring-opening reactions. Additionally, the electronic effects of substituents like the acetylindolinyl group influence the acidity of protons adjacent to the cyclopropane ring, affecting reactions such as deprotonation or substitution (Casanovas et al., 2003).

科学研究应用

有机合成应用

研究已经探索了N-乙酰基吲哚的环化反应,突出了合成螺吲哚烷和其他环状结构的方法。例如,通过弗里德尔-克拉夫茨反应或形式[2 + 2]环加成的3-取代N-乙酰基吲哚的环化展示了通过FeCl3介导的氢化芳基化或环化反应(Nandi, Guillot, Kouklovsky, & Vincent, 2016)直接合成3,3-螺吲哚烷的方法。这项研究强调了N-(1-乙酰基吲哚-5-基)环丙烷甲酰胺衍生物在构建复杂杂环骨架中的潜力。

药物化学和生物化学研究

在药物化学领域,研究已经确定了与N-(1-乙酰基吲哚-5-基)环丙烷甲酰胺结构相关的化合物作为潜在的治疗剂。例如,发现N-[(3R)-1-氮杂双环[2.2.2]辛-3-基]呋喃[2,3-c]吡啶-5-甲酰胺作为一种有效且选择性的α7烟碱型乙酰胆碱受体(nAChR)激动剂,表明环丙烷含有配体在发展治疗精神分裂症认知缺陷方面的重要性(Wishka et al., 2006)。这突显了环丙烷基团在药物发现中的相关性,表明N-(1-乙酰基吲哚-5-基)环丙烷甲酰胺衍生物是一个有前途的研究领域。

杂环化学和催化

已经证明在相关化合物的环化中利用金和钯催化可以有效地构建吲哚喹啉和其他杂环,展示了N-乙酰基吲哚衍生物在合成复杂杂环结构中的多功能性(Tokimizu, Oishi, Fujii, & Ohno, 2014)。这些方法提供了关于过渡金属催化在合成药理学相关分子中的战略应用的见解。

属性

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(17)16-7-6-11-8-12(4-5-13(11)16)15-14(18)10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWUEWJAGPPIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)

![N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480415.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)